molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No. B017182
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

399 g (2.56 mol) of p-toluonitrile were added over the course of 90 minutes to 1 l of fuming nitric acid at -10° C. 1 h after the addition, the mixture was poured onto 2.5 l of ice/H2O, whereupon a solid precipitated and was removed on a suction filter funnel and washed to neutral pH with water. The yield of the product was 363 g (88%). 1H-NMR (CDCl3 ; δ in ppm): 8.3 (d, 1H); 7.8 (dd, 1H); 7.5 (dd, 1H); 2.7 (s, 3H)
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[N+:10]([O-])([OH:12])=[O:11]>>[N+:10]([C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:1]=1[CH3:9])[C:7]#[N:8])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
399 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice H2O
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 h after the addition
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
was removed on a suction
FILTRATION
Type
FILTRATION
Details
filter funnel
WASH
Type
WASH
Details
washed to neutral pH with water

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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